molecular formula C16H17NO3 B11810306 Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11810306
M. Wt: 271.31 g/mol
InChI Key: MILXINHHRBZRBD-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an ethyl ester functional group. Dihydropyridines are known for their wide range of applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

The synthesis of Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The benzyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Dihydropyridine derivatives are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it useful in treating hypertension.

Comparison with Similar Compounds

Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While all these compounds share a similar core structure, this compound is unique due to its specific substituents, which can influence its pharmacological properties and applications. Similar compounds include:

    Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Felodipine: Known for its high vascular selectivity and used in the treatment of high blood pressure.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 1-benzyl-2-methyl-6-oxopyridine-3-carboxylate

InChI

InChI=1S/C16H17NO3/c1-3-20-16(19)14-9-10-15(18)17(12(14)2)11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3

InChI Key

MILXINHHRBZRBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C=C1)CC2=CC=CC=C2)C

Origin of Product

United States

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